Maytenfolic Acid

Description

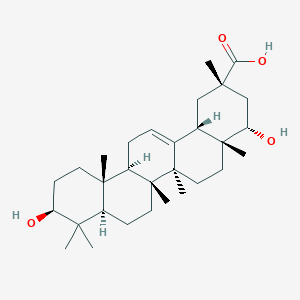

Triptotriterpenic acid A (C${30}$H${48}$O$_4$, CAS 84108-17-8) is a pentacyclic triterpenoid isolated primarily from Tripterygium species, including Tripterygium wilfordii and Tripterygium hypoglaucum . Structurally, it features a 3β-hydroxy group and a carboxylic acid moiety, as confirmed by NMR and X-ray crystallography . This compound is notable for its dual role in traditional medicine as an immunomodulatory agent and its significant hepatotoxicity, which limits its clinical application . Studies in rodents demonstrate that Triptotriterpenic acid A induces liver injury, marked by elevated serum ALT and AST levels, and is identified as a key hepatotoxic component in Tripterygium preparations .

Properties

IUPAC Name |

(2S,4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,22-,23-,26-,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBGJQZJEYVBJZ-YLXTXNMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@](C[C@@H]5O)(C)C(=O)O)C)C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316671 | |

| Record name | Maytenfolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84108-17-8 | |

| Record name | Maytenfolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84108-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maytenfolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Triptotriterpenic acid A is primarily isolated from the root bark of Tripterygium wilfordii through a series of chromatographic techniques. The crude extract is subjected to column chromatography, followed by recrystallization using anhydrous ethanol to obtain white needle-like crystals with a melting point of 304-308°C .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for triptotriterpenic acid A. The compound is mainly obtained through extraction and purification from natural sources, which limits its availability for extensive research and application .

Chemical Reactions Analysis

Types of Reactions: Triptotriterpenic acid A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying biological activities.

Reduction: Reduction reactions can modify the functional groups present in the molecule, potentially altering its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of triptotriterpenic acid A, each with unique chemical and biological properties .

Scientific Research Applications

Chemistry: The compound serves as a valuable intermediate for synthesizing other triterpenoid derivatives with potential pharmacological activities.

Biology: It has been shown to exhibit significant anti-inflammatory and immunomodulatory effects, making it a promising candidate for treating autoimmune diseases.

Medicine: Triptotriterpenic acid A is being investigated for its potential use in developing new anti-inflammatory and anti-cancer drugs.

Mechanism of Action

Triptotriterpenic acid A exerts its effects through various molecular targets and pathways:

Anti-inflammatory Action: The compound inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha and interleukin-1 beta, by modulating the nuclear factor-kappa B signaling pathway.

Immunomodulatory Effects: It regulates the activity of immune cells, including macrophages and T cells, thereby modulating the immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triterpenoids from Tripterygium and related genera exhibit structural similarities but divergent bioactivities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Triptotriterpenic Acid A and Analogous Triterpenoids

Key Findings :

Structural Diversity: Triptotriterpenic acids A, B, and C share a ursene skeleton but differ in hydroxylation and oxidation states. Triptotriterpenic acid A’s 3β-hydroxy and carboxyl groups are critical for its hepatotoxicity, whereas Triptotriterpenic acid C’s 22α-hydroxy substitution may alter bioavailability . Celastrol and Wilforlide A belong to distinct triterpenoid subclasses (quinone methide and lactone, respectively), contributing to their unique mechanisms of toxicity .

Hepatotoxicity :

- Triptotriterpenic acid A and Celastrol are the most hepatotoxic, causing significant ALT/AST elevation in mice at 10 mg/kg. Both compounds likely induce direct hepatocyte damage, though Celastrol may also activate macrophages to exacerbate injury .

- Wilforlide A shows moderate hepatotoxicity, while Triptotriterpenic acid B and Abrusgenic acid lack sufficient toxicity data .

Therapeutic Potential vs. Toxicity: Celastrol’s anti-inflammatory properties are well-documented, but its hepatotoxicity limits clinical use. Triptotriterpenic acid A’s immunomodulatory effects are overshadowed by its liver injury risks . Polpunonic acid, an oleanane-type triterpenoid, demonstrates anti-inflammatory activity without reported hepatotoxicity, making it a safer candidate for further study .

Mechanistic Insights :

Biological Activity

Triptotriterpenic acid A (TTA A), also known as Abrusgenic acid, is a triterpenoid compound derived from the plant Tripterygium wilfordii, commonly referred to as Thunder God Vine. This compound has garnered significant attention due to its diverse biological activities, particularly in the realms of hepatotoxicity, anti-inflammatory effects, and potential therapeutic applications. This article presents a detailed overview of the biological activity of TTA A, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

TTA A belongs to a class of compounds known as triterpenoids, characterized by their multi-ring structures. The chemical structure of TTA A contributes to its biological activity and interaction with various cellular pathways.

1. Hepatotoxicity

One of the most notable aspects of TTA A is its direct hepatotoxicity . Research indicates that TTA A can significantly increase serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), markers indicative of liver damage. In a study involving zebrafish models, TTA A was shown to reduce liver cell viability, highlighting its potential for causing liver injury .

| Study | Model | Findings |

|---|---|---|

| Zhang et al. (2023) | Zebrafish | Significant reduction in liver cell viability with TTA A exposure |

| Li et al. (2021) | Mouse model | Increased ALT and AST levels after TTA A administration |

2. Anti-Inflammatory Properties

TTA A exhibits anti-inflammatory effects through its modulation of cytokine production. It has been shown to influence levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in macrophages, suggesting its potential use in treating inflammatory diseases .

3. Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory properties. TTA A interacts with immune cells, potentially altering their function and response to inflammation. This interaction may provide therapeutic avenues for conditions characterized by immune dysregulation .

The biological activities of TTA A are mediated through several molecular pathways:

- PI3K/AKT/mTOR Pathway : Involved in cell proliferation and survival.

- NF-κB Signaling Pathway : Plays a crucial role in inflammatory responses.

These pathways highlight the compound's potential in modulating cellular responses related to inflammation and liver injury .

Case Studies

Several case studies have highlighted the effects of TTA A in clinical and preclinical settings:

- Hepatotoxicity Case Study : In a controlled study involving mice treated with varying doses of TTA A, researchers observed dose-dependent increases in liver enzyme levels, signifying direct hepatotoxic effects.

- Inflammatory Response Case Study : Another study assessed the impact of TTA A on macrophage activation, revealing that it significantly increased pro-inflammatory cytokines, which could exacerbate conditions like rheumatoid arthritis.

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and purifying Triptotriterpenic Acid A from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel, reversed-phase C18) and preparative HPLC. Purity validation is achieved via analytical HPLC (≥95% purity threshold) and spectroscopic methods (NMR, IR) .

- Example Workflow :

| Step | Technique | Purpose | Key Parameters |

|---|---|---|---|

| 1 | Maceration/Soxhlet | Crude extraction | Solvent polarity, temperature |

| 2 | Column Chromatography | Fractionation | Mobile phase gradient, stationary phase |

| 3 | Preparative HPLC | Purification | Flow rate, retention time |

| 4 | NMR/IR | Structural confirmation | Chemical shifts, functional groups |

Q. How do researchers validate the structural identity of Triptotriterpenic Acid A?

- Methodological Answer : Structural elucidation combines mass spectrometry (HRMS for molecular formula), 1D/2D NMR (COSY, HSQC, HMBC for connectivity), and X-ray crystallography (if crystalline). Cross-referencing with published spectral databases (e.g., SciFinder, PubChem) ensures accuracy .

Q. What in vitro assays are commonly used to assess the biological activity of Triptotriterpenic Acid A?

- Methodological Answer : Common assays include:

- Anti-inflammatory : COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays.

- Anticancer : MTT/PrestoBlue for cytotoxicity, apoptosis via Annexin V/PI staining.

- Antioxidant : DPPH/ABTS radical scavenging.

- Controls: Positive (e.g., dexamethasone) and negative (vehicle-only) controls are mandatory .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for Triptotriterpenic Acid A across studies?

- Methodological Answer : Discrepancies may arise from variability in:

- Compound purity : Batch-to-batch differences (e.g., salt content, impurities) affect bioactivity. Request peptide content analysis or TFA removal for sensitive assays .

- Assay conditions : Optimize cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent (DMSO concentration ≤0.1%). Cross-validate findings using orthogonal assays (e.g., Western blot for protein expression) .

- Data Reconciliation Table :

| Study | Bioactivity (IC50) | Assay Type | Cell Line | Purity (%) |

|---|---|---|---|---|

| A | 10 μM | MTT | HeLa | 92 |

| B | 25 μM | SRB | A549 | 88 |

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of Triptotriterpenic Acid A derivatives?

- Methodological Answer :

Derivatization : Modify functional groups (e.g., hydroxyl, carboxyl) via acetylation or esterification.

Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets (e.g., STAT3, AKT).

In vitro Testing : Compare derivative activities to the parent compound. SAR trends (e.g., increased lipophilicity enhancing membrane permeability) should be statistically validated (p<0.05) .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy of Triptotriterpenic Acid A?

- Methodological Answer :

- Pharmacokinetics : Assess bioavailability (oral vs. IP administration), plasma half-life (LC-MS/MS), and tissue distribution.

- Metabolite Interference : Identify phase I/II metabolites (UHPLC-QTOF-MS) and test their activity.

- Animal Models : Use humanized xenografts or genetically modified models to improve translatability. Dose-response studies (3-5 dose levels) clarify efficacy thresholds .

Methodological Best Practices

Q. What statistical approaches are critical for analyzing dose-response data in Triptotriterpenic Acid A studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.

- Outlier Handling : Apply Grubbs' test (α=0.05) to exclude anomalies.

- Replicates : Minimum n=3 technical/biological replicates; report SEM/CI .

Q. How should researchers design studies to investigate synergistic effects of Triptotriterpenic Acid A with other compounds?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.